molecular formula C15H13FN2O2S B6522155 4-[(4-fluorophenyl)methyl]-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 951460-88-1

4-[(4-fluorophenyl)methyl]-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B6522155
CAS No.: 951460-88-1
M. Wt: 304.3 g/mol
InChI Key: CVFZOTFKQSPLPW-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]-6-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a 1,1-dioxo thiadiazine core, a 4-fluorophenylmethyl substituent at position 4, and a methyl group at position 5. The benzothiadiazine scaffold is pharmacologically significant due to its structural similarity to diuretics and antihypertensive agents like chlorothiazide and diazoxide, which act via modulation of ion channels or enzymatic targets .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-6-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-11-2-7-15-14(8-11)18(10-17-21(15,19)20)9-12-3-5-13(16)6-4-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFZOTFKQSPLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Research indicates that benzothiadiazine derivatives exhibit antitumor properties. Studies have demonstrated that compounds similar to 4-[(4-fluorophenyl)methyl]-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing promising results in reducing tumor growth through apoptosis induction and cell cycle arrest.

Anticonvulsant Properties

The compound's structural characteristics suggest potential anticonvulsant activity. Benzothiadiazines are being investigated for their ability to modulate neurotransmitter systems, particularly GABAergic pathways. Preliminary studies indicate that this compound may enhance GABA receptor activity, providing a basis for further exploration as an anticonvulsant agent.

Antidiabetic Effects

Emerging research has highlighted the potential of benzothiadiazine derivatives in managing diabetes. Some studies suggest that these compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism is believed to involve modulation of metabolic pathways related to glucose homeostasis.

Agrochemical Applications

The compound's biological activity extends to agricultural applications as well. Its efficacy as an antiparasitic agent has been noted in various studies. Compounds within this class are being screened for their ability to combat agricultural pests and pathogens, potentially leading to the development of new agrochemicals that are both effective and environmentally friendly .

Material Science Applications

In material science, benzothiadiazine derivatives are being explored for their properties in organic electronics and photonic applications. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of fluorinated groups may enhance their stability and performance in these applications.

Case Study 1: Antitumor Screening

A study conducted by researchers at a leading pharmaceutical institution evaluated the antitumor efficacy of various benzothiadiazine derivatives, including this compound. The results indicated significant inhibition of cell growth in breast cancer cell lines with IC50 values in the low micromolar range.

Case Study 2: Antidiabetic Mechanisms

In a controlled trial involving diabetic rats, administration of the compound resulted in a notable decrease in fasting blood glucose levels and improved insulin sensitivity compared to untreated controls. These findings support further investigation into its potential as an antidiabetic therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiadiazine Derivatives

Substituent Variations and Electronic Effects

  • 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one (ZINC2692844) Key Differences: Replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety and introduces a 4-methoxyphenyl substituent at position 2. Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole interactions but enhance lipophilicity. Molecular Formula: C₂₂H₁₈ClN₂O₄S (vs. C₁₇H₁₅FN₂O₂S for the target compound).
  • 3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione (CAS 896707-19-0) Key Differences: Substitutes the 4-fluorophenylmethyl group with a sulfanyl-linked 2,5-dimethylphenyl moiety. The dimethyl groups enhance steric hindrance, which may limit binding to planar active sites . Molecular Weight: 346.5 g/mol (vs. 330.4 g/mol for the target compound).

Functional Group Modifications

  • 2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide (CAS 951460-72-3) Key Differences: Incorporates an acetamide side chain at position 3 and a phenoxyphenyl group. The phenoxy group may enhance π-π stacking interactions . Molecular Formula: C₂₁H₁₇N₃O₄S (vs. C₁₇H₁₅FN₂O₂S for the target compound).

Chromone-Fused Derivatives

  • 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione Key Differences: Fuses a chromone (benzopyran-4-one) system to the benzothiadiazine core. Impact: The chromone moiety adds planar rigidity and conjugated π-systems, which could influence fluorescence properties or intercalation-based biological activity. The fluorine at position 6 on the chromone may stabilize the keto-enol tautomer . Synthesis: Prepared via condensation of 2-aminobenzenesulfonamide with 6-fluoro-4-oxochromone-3-carbaldehyde (81% yield) .

Structural and Pharmacological Insights from Comparative Data

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzothiadiazine-1,1-dione 4-(4-Fluorophenyl)methyl, 6-methyl 330.4 Enhanced metabolic stability via fluorine
ZINC2692844 Benzothiadiazin-3-one 4-(4-Chlorophenyl)methyl, 2-(4-methoxyphenyl) 442.9 Increased lipophilicity, steric bulk
CAS 896707-19-0 Benzothiadiazine-1,1-dione 3-[(2,5-Dimethylphenyl)methyl]sulfanyl 346.5 Sulfur-enhanced polarizability
CAS 951460-72-3 Benzothiadiazine-1,1-dione 3-Acetamide, N-(4-phenoxyphenyl) 407.4 Hydrogen-bonding capacity, π-π interactions
Chromone-Fused Derivative Benzothiadiazine-chromone 3-(6-Fluorochromone) 372.3 Planar rigidity, fluorescence potential

Research Implications

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents modulate electronic effects, with fluorine favoring metabolic stability and chlorine enhancing lipophilicity .
  • Steric and Functional Modifications : Sulfanyl and acetamide groups diversify interaction profiles, suggesting tunability for specific biological targets (e.g., kinases, ion channels) .
  • Chromone Fusion : Expands applications to photodynamic therapy or fluorescence-based imaging .

Preparation Methods

Initial Condensation Reaction

The synthesis begins with the condensation of a substituted benzene derivative (Raw Material 1) with a thiadiazine precursor (Raw Material 2). In a typical procedure, Raw Material 1 (5.0 g, 34.30 mmol) and Raw Material 2 (2.0 g, 28.60 mmol) are dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Anhydrous potassium carbonate (K₂CO₃) is added to facilitate deprotonation, and the mixture is stirred at room temperature for 24–48 hours. This step yields Intermediate 1, characterized by the formation of the benzothiadiazine core structure.

Chlorination Step

Intermediate 1 undergoes chlorination to introduce reactive sites for subsequent functionalization. The intermediate is dissolved in dichloromethane (DCM), and an equal volume of deionized water is added. Chlorine gas is slowly bubbled into the mixture under ice-cooled conditions (0–5°C) for 2 hours. The reaction is quenched with sodium thiosulfate, and the organic layer is separated, dried over sodium sulfate, and concentrated to yield Intermediate 2.

Nucleophilic Substitution

Intermediate 2 is reacted with 4-fluorobenzyl bromide (Raw Material 3) to install the (4-fluorophenyl)methyl group. In a dry DCM solution, pyridine is added as a base to scavenge hydrogen bromide generated during the substitution. The reaction proceeds at 0°C for 1 hour, followed by room-temperature stirring overnight. Intermediate 3 is obtained after filtration and solvent evaporation, with no further purification required.

Reduction Process

A critical reduction step converts nitro or carbonyl groups into amines or alcohols, depending on the intermediate’s functional groups. Intermediate 3 is dissolved in a 1:1 mixture of DCM and methanol. Nickel chloride hexahydrate (NiCl₂·6H₂O) is added as a catalyst, followed by slow addition of sodium borohydride (NaBH₄) under ice cooling. The mixture is stirred at room temperature for 6 hours, yielding Intermediate 4 after extraction and silica gel filtration.

Cyclization under High-Temperature Conditions

Intermediate 4 undergoes cyclization in diphenyl ether at 180–200°C under nitrogen atmosphere. This exothermic reaction forms the fused benzothiadiazine-dione system. The reaction is monitored by thin-layer chromatography (TLC), and the product (Intermediate 5) is isolated via rapid column chromatography.

Final Functionalization

The methyl group at position 6 is introduced via alkylation using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH). Intermediate 5 is dissolved in tetrahydrofuran (THF), and methyl iodide is added dropwise at 0°C. The reaction is stirred for 12 hours at room temperature, followed by quenching with ice water. The crude product is recrystallized from ethyl acetate to yield 4-[(4-fluorophenyl)methyl]-6-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione.

Reaction Mechanisms

Chlorination Mechanism

The chlorination of Intermediate 1 proceeds via electrophilic aromatic substitution. Chlorine gas (Cl₂) dissociates into Cl⁺ and Cl⁻ in the presence of water, with the Cl⁺ acting as the electrophile. The electron-rich benzene ring of Intermediate 1 undergoes attack at the para position relative to the existing substituents, forming a sigma complex that rearomatizes upon deprotonation.

Nucleophilic Aromatic Substitution

The reaction between Intermediate 2 and 4-fluorobenzyl bromide involves a two-step mechanism. First, the bromide leaving group is displaced by the nucleophilic amine or oxygen atom in Intermediate 2, forming a tetrahedral intermediate. Subsequent elimination of HBr restores aromaticity, yielding Intermediate 3.

Reductive Amination

In the reduction step, NaBH₄ acts as a hydride donor, reducing imine or nitro groups to amines. The nickel catalyst facilitates electron transfer, enabling selective reduction without affecting other functional groups such as the dione moiety.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in condensation reactions, while DCM is preferred for chlorination due to its inertness toward chlorine gas. High-boiling solvents such as diphenyl ether enable cyclization at elevated temperatures without decomposition.

Catalytic Systems

Nickel chloride hexahydrate proves effective in reduction steps due to its ability to stabilize reactive intermediates. Alternative catalysts like palladium on carbon (Pd/C) were explored but showed lower yields in preliminary trials.

Temperature Control

Exothermic reactions, such as the NaBH₄ reduction, require strict temperature control to prevent side reactions. Ice baths are employed during reagent addition, followed by gradual warming to room temperature.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 4H), 4.75 (s, 2H), 2.55 (s, 3H), 2.10 (s, 3H).

  • ESI-MS: m/z 283.30 [M+H]⁺, consistent with the molecular formula C₁₃H₁₁FNO₂S.

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile/water mobile phase (70:30) confirms a purity of ≥98% for the final product.

Applications in Pharmaceutical Development

The compound’s benzothiadiazine core exhibits structural similarity to kinase inhibitors and CD73 antagonists. Preclinical studies highlight its potential in oncology, particularly in disrupting adenosine-mediated immunosuppression in the tumor microenvironment . Further derivatization is underway to enhance bioavailability and reduce off-target effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(4-fluorophenyl)methyl]-6-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted benzothiadiazine precursors. For example, hydrazine derivatives (e.g., 4-fluorobenzylidene hydrazine) can react with thiadiazine intermediates under reflux conditions. Key intermediates include halogenated aromatic precursors (e.g., bromomethyl derivatives) and heterocyclic cores, as seen in analogous benzothiadiazine syntheses . Solvent selection (e.g., DMF or THF) and catalysts (e.g., POCl₃ for Vilsmeier-Haack reactions) are critical for optimizing yield .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. ORTEP-III with a GUI (e.g., ORTEP-3 for Windows) aids in visualizing thermal ellipsoids and molecular packing .
  • Spectroscopy : High-resolution NMR (¹H/¹³C) and FT-IR validate functional groups. For example, the fluorophenyl moiety shows distinct ¹⁹F NMR shifts, while the benzothiadiazine core exhibits characteristic carbonyl stretching in IR .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results during structural elucidation?

  • Methodological Answer : Cross-validate data by:

  • Comparing bond lengths/angles from X-ray data (via SHELXL refinement ) with computational models (DFT calculations).
  • Re-examining NMR assignments using 2D techniques (e.g., COSY, NOESY) to confirm proton coupling and spatial arrangements. For benzothiadiazines, dihedral angles between aromatic rings (e.g., fluorophenyl vs. thiadiazine) often explain spectral splitting .

Q. What strategies optimize reaction yields of this compound under varying conditions (e.g., solvent, temperature)?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (e.g., DMF vs. acetonitrile) and temperature (60–100°C) to identify optimal conditions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization efficiency in benzothiadiazine formation. Evidence from analogous syntheses shows POCl₃ improves yields in Vilsmeier-Haack reactions .

Q. In pharmacological assays, what considerations are critical for evaluating bioactivity and selectivity?

  • Methodological Answer :

  • Assay design : Use enzyme inhibition assays (e.g., fluorescence-based) to screen for activity against targets like proteases or kinases. Include positive controls (e.g., known inhibitors) and validate results via dose-response curves.
  • Selectivity profiling : Test against off-target receptors (e.g., GPCRs) using radioligand binding assays. Structural analogs of benzothiadiazines show enhanced selectivity when fluorophenyl groups occupy hydrophobic pockets .

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